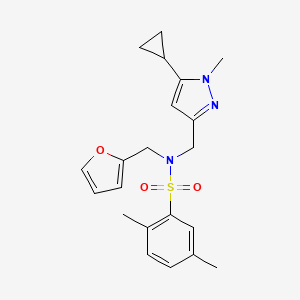

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-15-6-7-16(2)21(11-15)28(25,26)24(14-19-5-4-10-27-19)13-18-12-20(17-8-9-17)23(3)22-18/h4-7,10-12,17H,8-9,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYHHVWLQWINNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that incorporates multiple structural motifs, including a pyrazole ring and a sulfonamide group. This compound is of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 396.49 g/mol. The structure features a central pyrazole ring substituted with cyclopropyl and furan groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific compound under consideration has been evaluated for its potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound likely binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

- Interaction with Cellular Pathways : Pyrazole derivatives can influence various signaling pathways related to cell proliferation and apoptosis, contributing to their antitumor effects.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazole-containing compounds in various biological contexts:

- Anti-inflammatory Studies : A series of sulfonamide-containing pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Notably, several compounds showed promising selectivity for COX-2 over COX-1, suggesting a favorable side effect profile for anti-inflammatory applications .

- Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. These findings indicate the potential for developing new antibiotics based on this scaffold .

- Antitumor Activity : Research into the antitumor properties revealed that some pyrazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropyl Substitution | Enhances potency against COX enzymes |

| Furan Group Inclusion | Improves solubility and bioavailability |

| Sulfonamide Linkage | Essential for interaction with target proteins |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide and Pyrazole Families

The compound shares structural motifs with patented sulfonamide derivatives and pyrazole-containing acetamides. Key comparisons include:

(a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

- Core Structure : Benzenesulfonamide with pyrazolo[3,4-d]pyrimidine and chromen-4-one substituents.

- Key Differences : The target compound replaces the chromen-4-one and fluorophenyl groups with a furan and cyclopropylpyrazole. Fluorine atoms in Example 53 likely increase lipophilicity and metabolic resistance, whereas the furan in the target compound may reduce steric bulk and alter π-π stacking interactions .

- Physical Properties : Example 53 has a molecular weight of 589.1 g/mol and a melting point of 175–178°C, suggesting higher thermal stability compared to the target compound (estimated molecular weight: ~452.5 g/mol).

(b) 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide

- Core Structure : Acetamide with a pyrazole ring and 2,5-dimethylphenyl group.

- Key Differences: The target compound uses a sulfonamide linker instead of acetamide and introduces a furan substituent.

Data Table: Comparative Properties of Structural Analogues

*Calculated based on molecular formulae.

Research Findings and Implications

- Biological Activity : Fluorinated analogs (e.g., Example 53) often exhibit enhanced bioavailability and target binding due to fluorine’s electronegativity and small atomic radius. The absence of fluorine in the target compound may necessitate compensatory modifications for efficacy .

- Solubility and Stability : The furan group’s polarity could improve aqueous solubility compared to fully aromatic systems (e.g., chromen-4-one in Example 53), but may also increase susceptibility to oxidative metabolism .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Essential for confirming regiochemistry of the pyrazole and furan substituents. For example, splitting patterns in aromatic regions (δ 7.35–7.50 ppm) distinguish methylbenzenesulfonamide environments .

- X-ray Crystallography : Resolves stereochemical ambiguities, as shown in for analogous pyrazole-furan systems .

How can solubility challenges in biological assays be addressed methodologically?

Advanced Research Question

The compound’s hydrophobicity (due to dimethylbenzene and cyclopropyl groups) necessitates:

- Co-solvent Systems : Use DMSO-water gradients (≤5% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen, as seen in for similar analogs .

What strategies validate target engagement in cellular models?

Advanced Research Question

- Chemical Proteomics : Employ pull-down assays with biotinylated probes derived from the compound’s furan or pyrazole moieties .

- Knockout Models : CRISPR-Cas9 silencing of putative targets (e.g., kinases or GPCRs) to assess activity loss, as suggested in .

How do structural modifications impact metabolic stability?

Advanced Research Question

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group () reduces CYP450-mediated oxidation compared to linear alkyl chains .

- Deuterium Labeling : Replace methyl groups with CD₃ to slow hepatic clearance, a strategy validated in for sulfonamide analogs .

What computational methods predict off-target interactions?

Advanced Research Question

- Pharmacophore Modeling : Map electrostatic and hydrophobic features against databases like ChEMBL to identify unintended targets .

- MD Simulations : Assess binding dynamics to off-target proteins (e.g., hERG channels) over 100-ns trajectories to evaluate cardiotoxicity risks .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.